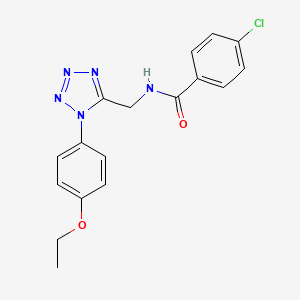

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNAVYJUJPANHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials:

4-chlorobenzoyl chloride

4-ethoxyphenyl hydrazine

Sodium azide

Appropriate solvents and catalysts (e.g., dimethylformamide, triethylamine)

Reaction Steps:

Formation of Benzamide: 4-chlorobenzoyl chloride reacts with an appropriate amine under basic conditions to form the benzamide intermediate.

Tetrazole Formation: The formed benzamide is further reacted with 4-ethoxyphenyl hydrazine in the presence of sodium azide to introduce the tetrazole ring via cyclization.

Final Assembly: The intermediate is then coupled under suitable conditions to yield the final compound, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide.

Industrial Production Methods: While specific industrial production methods may vary, scaling up typically involves optimizing reaction conditions for large-scale synthesis, ensuring high yields, and employing efficient purification processes to obtain the compound in a pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, primarily at the ethoxyphenyl or tetrazole moieties, depending on the reagents and conditions.

Reduction: Reduction reactions may target the chloro group or the tetrazole ring, potentially converting them to their respective reduced forms.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

Reduction: Hydrogenation with palladium on carbon or lithium aluminium hydride.

Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.

Major Products: The primary products of these reactions vary based on the specific transformation, ranging from oxidized or reduced derivatives to substituted analogs.

Scientific Research Applications

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide finds applications across several domains:

Chemistry: As a versatile intermediate in organic synthesis, it serves as a building block for creating complex molecules.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Could be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action hinges on its molecular structure:

Molecular Targets: It may interact with various enzymes, receptors, or cellular components, depending on its application.

Pathways Involved: Binding to specific proteins or enzymes can modulate biological pathways, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrazole Ring

The tetrazole’s 1-aryl group and benzamide’s substituents significantly influence physicochemical and biological properties. Key comparisons include:

Notes:

- The ethoxy group in the target compound may confer better membrane permeability than halogenated analogs (e.g., 3,4-difluorophenyl in ).

Benzamide Core Modifications

Variations in the benzamide moiety impact electronic properties and binding interactions:

Notes:

Biological Activity

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its antifungal, antibacterial, and anticancer properties, as well as structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activity of 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

- Antifungal Activity

- Antibacterial Activity

- Anticancer Activity

Antifungal Activity

Research has shown that derivatives of tetrazole compounds exhibit significant antifungal properties. For instance, in a study involving various phenyl(2H-tetrazol-5-yl)methanamine derivatives, several compounds demonstrated effective antifungal activity against strains such as Aspergillus flavus and Penicillium purpurogenum . The presence of the tetrazole ring is crucial for enhancing antifungal efficacy.

| Compound | Antifungal Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | Moderate | 32 µg/mL |

| Other Tetrazole Derivatives | Varies | 16–64 µg/mL |

Antibacterial Activity

The compound's antibacterial properties were assessed against various bacterial strains. Notably, it showed inhibitory effects against Escherichia coli and Bacillus subtilis. The structure-activity relationship indicates that the introduction of halogen atoms (like chlorine) enhances antibacterial potency .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 20 |

| B. subtilis | 18 | 25 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives. Specifically, 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide was tested against various cancer cell lines, including HeLa and A549 cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range.

Case Study: HeLa Cell Line

In a controlled study, the compound exhibited an IC50 value of approximately 5 µM against HeLa cells, indicating potent antiproliferative effects . The mechanism appears to involve disruption of cell cycle progression and induction of apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the benzamide and tetrazole rings significantly impact biological activity. Key findings include:

- Chlorine Substitution : Enhances both antibacterial and anticancer activities.

- Ethoxy Group : Contributes to improved solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.